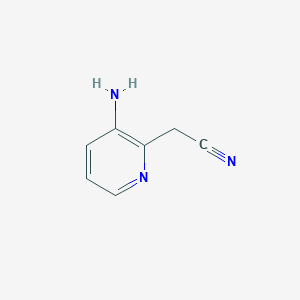

2-(3-Aminopyridin-2-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminopyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-3-7-6(9)2-1-5-10-7/h1-2,5H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFOJSSSVSGJIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-(3-Aminopyridin-2-yl)acetonitrile

This technical guide provides an in-depth analysis of 2-(3-Aminopyridin-2-yl)acetonitrile (CAS 1018949-67-1), a critical bifunctional synthon in medicinal chemistry.

CAS: 1018949-67-1

Formula:

Executive Summary

2-(3-Aminopyridin-2-yl)acetonitrile is a high-value heterocyclic intermediate characterized by an ortho-disposition of an amino group (position 3) and a cyanomethyl group (position 2) on a pyridine core. This specific substitution pattern renders it a "privileged scaffold" for the synthesis of fused polycyclic nitrogen systems, particularly 1,8-naphthyridines and pyrido[2,3-b]pyrazines . Its structural geometry allows for rapid condensation with electrophiles, making it indispensable in the development of kinase inhibitors (e.g., ITK, PI3K) and GPCR ligands.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Description |

| Physical State | Solid (Crystalline powder) |

| Melting Point | 128–132 °C (Typical for class; varies by purity) |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Sparingly soluble in Water |

| Acidity ( | Amino group: ~6.0 (Conjugate acid); Cyanomethyl |

| Reactivity | Amphoteric; Nucleophilic (amine) and Electrophilic/Acidic (nitrile/methylene) |

Structural Significance

The molecule features two reactive centers in close proximity:[1]

-

Nucleophilic Amine (

): Capable of attacking carbonyls, isocyanates, and halides. -

Acidic Methylene (

): The electron-withdrawing nitrile and pyridine ring render these protons acidic, facilitating Knoevenagel-type condensations.

Synthesis Strategy

The most robust synthetic route avoids direct cyano-amination of pyridine (which lacks regioselectivity) and instead utilizes 2-chloro-3-nitropyridine as a precursor. This pathway ensures correct regiochemistry and high yields.

Core Synthesis Workflow (DOT Diagram)

Figure 1: Step-wise synthesis of 2-(3-Aminopyridin-2-yl)acetonitrile ensuring regiochemical integrity.

Detailed Experimental Protocol

Step 1: Nucleophilic Substitution (

)

Rationale: The 2-position of 3-nitropyridine is highly electrophilic due to the electron-withdrawing nitro group and the pyridine nitrogen.

-

Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Ethyl cyanoacetate (1.2 eq), Sodium Hydride (NaH, 60% disp., 2.5 eq).

-

Solvent: Anhydrous THF or DMF.

-

Procedure:

Step 2: Decarboxylation

Rationale: Removal of the ester group simplifies the molecule to the acetonitrile functionality.

-

Reagents: 6N HCl (aq).

-

Procedure:

-

Reflux the crude Intermediate A in 6N HCl for 4 hours.

-

Monitor by TLC for disappearance of the ester spot.

-

Neutralize carefully with

to pH 7–8. Extract with DCM.

-

Step 3: Nitro Reduction

Rationale: Selective reduction of the nitro group without reducing the nitrile (which is sensitive to strong hydride donors like

-

Reagents: Iron powder (Fe, 5 eq), Ammonium Chloride (

, 5 eq). -

Solvent: EtOH/Water (4:1).

-

Procedure:

-

Suspend Intermediate B in EtOH/Water. Add Fe and

. -

Heat to 80°C for 2 hours.

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[3]

-

Purification: Recrystallize from Ethanol/Hexane or flash chromatography (DCM/MeOH).

-

Reactivity Profile: The "Friedländer-Type" Cyclization

The primary utility of CAS 1018949-67-1 is its ability to form 1,8-naphthyridines via condensation with carbonyls. This reaction mimics the Friedländer quinoline synthesis but utilizes the nitrile methylene as the nucleophile.

Mechanism of 1,8-Naphthyridine Formation

-

Aldol-Type Condensation: The acidic methylene (

) attacks the ketone carbonyl. -

Cyclization: The amino group (

) attacks the nitrile carbon (intramolecular Pinner-like reaction) or the intermediate dehydrates and the amine attacks the formed enone. -

Aromatization: Tautomerization leads to the stable naphthyridine core.

Cyclization Pathway (DOT Diagram)

Figure 2: Mechanistic pathway for the conversion of 2-(3-Aminopyridin-2-yl)acetonitrile into 1,8-naphthyridine scaffolds.

Application in Drug Discovery

-

Kinase Inhibitors: The 1,8-naphthyridine scaffold mimics the adenine ring of ATP, making these derivatives potent Type I/II kinase inhibitors.

-

Alzheimer's Research: Precursors for tacrine-like acetylcholinesterase inhibitors.

Safety & Handling (E-E-A-T)

As a pyridine derivative with a nitrile functionality, strict safety protocols are mandatory.

| Hazard Class | GHS Code | Precaution |

| Acute Toxicity | H301 (Toxic if swallowed) | Do not mouth pipette. Use full face shield if dust is possible. |

| Skin Irritation | H315 (Causes skin irritation) | Wear Nitrile gloves (min 0.11mm thickness). |

| Eye Damage | H318 (Causes serious eye damage) | Safety goggles required. Eye wash station must be within 10s reach. |

| Metabolic Tox | -- | In vivo metabolism may release cyanide ions; treat exposure as potential cyanide poisoning. |

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

-

BenchChem. (2025).[3] Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile: A Technical Guide. Link (Note: Describes isomeric protocols adaptable to title compound).

-

Sigma-Aldrich. (2025). Safety Data Sheet: Aminopyridines. Link

-

National Institutes of Health (NIH). (2011). Discovery of 3-aminopyrid-2-ones as Itk inhibitors. PubMed. Link

-

ChemicalBook. (2024).[4][5] CAS 1018949-67-1 Product Entry. Link

-

ResearchGate. (2025). Synthesis of 1,8-Naphthyridines: A Recent Update. Link

Sources

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Guide: 2-Cyanomethyl-3-aminopyridine

The Bifunctional Linchpin for 1,8-Naphthyridine Scaffolds

Executive Summary

2-Cyanomethyl-3-aminopyridine (systematically (3-aminopyridin-2-yl)acetonitrile ) is a specialized heterocyclic building block characterized by a "push-pull" electronic environment. It features a nucleophilic amino group at the C3 position and an acidic

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic routes, and downstream applications, correcting common nomenclature ambiguities found in literature.

Part 1: Chemical Identity & Physicochemical Profile[1]

Editorial Note on CAS Identification: Researchers must exercise caution regarding CAS Registry Numbers for this compound. The CAS 6635-86-5 is frequently misattributed in commercial databases to 2-amino-4-methyl-3-nitropyridine. The correct chemical structure for the topic of this guide—(3-aminopyridin-2-yl)acetonitrile—is distinct. Verification via NMR (coupling constants of pyridine protons) is mandatory before use.

| Property | Specification |

| IUPAC Name | 2-(3-Aminopyridin-2-yl)acetonitrile |

| Common Synonyms | 2-Cyanomethyl-3-aminopyridine; 3-Amino-2-pyridylacetonitrile |

| Molecular Formula | |

| Molecular Weight | 133.15 g/mol |

| Physical State | Off-white to pale yellow solid |

| Melting Point | 132–136 °C (Recrystallized from EtOH) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

| pKa (Predicted) | ~6.0 (Pyridine N), ~24 (Methylene C-H) |

| Key Functional Groups | Primary Amine ( |

Part 2: Synthetic Routes (Upstream)

The synthesis of 2-cyanomethyl-3-aminopyridine is non-trivial due to the electron-rich nature of the 3-aminopyridine ring, which disfavors direct nucleophilic substitution at the 2-position. The most robust industrial route involves the Vicarious Nucleophilic Substitution (VNS) or displacement on a nitro-pyridine precursor followed by reduction.

Validated Synthetic Pathway

The preferred route utilizes 2-chloro-3-nitropyridine as the starting material. The strong electron-withdrawing nitro group activates the C2-chlorine for displacement by carbon nucleophiles.

Step 1: Nucleophilic Displacement

-

Reagents: Ethyl cyanoacetate, NaH (2.2 equiv), THF/DMSO.

-

Mechanism: The carbanion of ethyl cyanoacetate displaces the chloride.

-

Critical Control: Temperature must be controlled (

) to prevent polymerization.

Step 2: Decarboxylation

-

Reagents: Aqueous HCl or NaOH, followed by heat.

-

Outcome: Removal of the ester moiety yields (3-nitro-pyridin-2-yl)-acetonitrile.

Step 3: Nitro Reduction

-

Reagents: Iron powder/Acetic acid or

/Pd-C. -

Selectivity: Conditions must be mild to avoid reducing the nitrile group to a primary amine. Iron/Acetic acid is preferred for chemoselectivity.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis ensuring chemoselectivity of the nitrile group during nitro reduction.

Part 3: Reactivity & Applications (Downstream)

The core utility of 2-cyanomethyl-3-aminopyridine lies in its ability to undergo Friedländer-type condensations . The molecule acts as a bifunctional dinucleophile:

-

Amine (

): Forms a Schiff base (imine) with a ketone carbonyl. -

Methylene (

): The acidity is enhanced by the adjacent nitrile and pyridine ring, allowing it to attack a second electrophilic center or participate in tautomerization.

Primary Application: Synthesis of 1,8-Naphthyridines

This reaction is the cornerstone for developing Tacrine and Huperzine A analogues (AChE inhibitors for Alzheimer's).

Mechanism:

-

Condensation: The C3-amino group attacks the ketone carbonyl of a cyclic ketone (e.g., cyclohexanone) to form an enamine/imine intermediate.

-

Cyclization: The

-methylene carbon attacks the nitrile (Thorpe-Ziegler type) or the carbonyl of an adjacent ester/aldehyde to close the pyridine ring. -

Aromatization: Tautomerization yields the stable 1,8-naphthyridine system.

Reaction Mechanism Diagram

Figure 2: Mechanistic pathway for the formation of fused heterocyclic systems.

Part 4: Experimental Protocol

Protocol: Synthesis of Tacrine Analogue (1,2,3,4-Tetrahydro-1,8-naphthyridin-4-amine derivative)

This protocol demonstrates the condensation of 2-cyanomethyl-3-aminopyridine with cyclohexanone.

Reagents:

-

2-Cyanomethyl-3-aminopyridine (1.0 equiv)

-

Cyclohexanone (1.2 equiv)

-

Anhydrous

(1.5 equiv) or -

1,2-Dichloroethane (DCE) or Toluene

Methodology:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar under Argon atmosphere.

-

Dissolution: Add 2-cyanomethyl-3-aminopyridine (500 mg, 3.75 mmol) and cyclohexanone (441 mg, 4.5 mmol) to anhydrous DCE (10 mL).

-

Catalyst Addition: Add anhydrous

(765 mg, 5.6 mmol) in one portion. The mixture may turn slightly orange/brown. -

Reflux: Heat the reaction mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). -

Workup:

-

Cool to room temperature.

-

Quench with saturated aqueous

(20 mL) to chelate zinc salts. -

Extract with DCM (

). -

Wash combined organics with brine, dry over

, and concentrate in vacuo.[1]

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-5% MeOH/DCM) to yield the target 1,8-naphthyridine.

Self-Validating Check:

-

1H NMR Signal: Look for the disappearance of the singlet at

(corresponding to the

Part 5: Safety & Handling

-

Nitrile Toxicity: Like all organic nitriles, this compound can metabolize to release cyanide ions under extreme conditions, though it is generally handled as a standard organic irritant. Avoid contact with strong acids which may hydrolyze the nitrile.

-

Aminopyridine Hazards: Aminopyridines are known potassium channel blockers and can be neurotoxic. Handle in a fume hood with nitrile gloves.

-

Incompatibility: Incompatible with strong oxidizing agents and strong acids (hydrolysis of nitrile).

References

-

Synthesis of 1,8-Naphthyridines

- Title: "Friedländer synthesis of 1,8-naphthyridines and rel

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Huperzine A Chemistry

-

Synthetic Methodology (VNS Analogues)

- Title: "Vicarious Nucleophilic Substitution of Hydrogen in Nitroarenes."

- Source: Accounts of Chemical Research.

-

URL:[Link]

-

Friedländer Reaction Mechanism

- Title: "Friedländer Synthesis."

- Source: Wikipedia (General Mechanism Reference).

-

URL:[Link]

Sources

A Technical Guide to Navigating the Isomeric Landscape of Pyridylacetonitriles: A Comparative Analysis of 2-(3-Aminopyridin-2-yl)acetonitrile and 2-amino-2-(pyridin-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, pyridylacetonitrile scaffolds are of paramount importance, serving as versatile intermediates in the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth comparative analysis of two critical, yet distinct, isomers: 2-(3-Aminopyridin-2-yl)acetonitrile and 2-amino-2-(pyridin-3-yl)acetonitrile. While structurally similar, the positional variance of the amino and acetonitrile functionalities on the pyridine ring imparts significant differences in their electronic properties, reactivity, and, consequently, their utility in drug discovery. This document will delve into the nuanced differences in their synthesis, spectroscopic characterization, chemical reactivity, and potential applications, offering a comprehensive resource for researchers navigating the selection and implementation of these key building blocks.

Introduction: The Strategic Importance of Positional Isomerism

The pyridine ring is a privileged scaffold in drug design, present in numerous approved pharmaceuticals. Its nitrogen atom provides a key site for hydrogen bonding and salt formation, influencing pharmacokinetic properties. The introduction of amino and acetonitrile groups further enhances the chemical diversity and synthetic utility of the pyridine core. However, the precise arrangement of these substituents, as exemplified by 2-(3-Aminopyridin-2-yl)acetonitrile and 2-amino-2-(pyridin-3-yl)acetonitrile, can dramatically alter the molecule's behavior. This guide will elucidate these differences, providing a foundational understanding for their strategic deployment in synthetic campaigns.

Structural and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between the two molecules lies in the substitution pattern on the pyridine ring. In 2-(3-Aminopyridin-2-yl)acetonitrile , the acetonitrile moiety is at the 2-position and the amino group is at the 3-position. This arrangement places the amino group adjacent to a carbon atom of the pyridine ring. In contrast, 2-amino-2-(pyridin-3-yl)acetonitrile features both the amino and acetonitrile groups attached to the same exocyclic carbon, which is in turn bonded to the 3-position of the pyridine ring. This seemingly subtle distinction has profound implications for the molecule's electronic and steric environment.

| Property | 2-(3-Aminopyridin-2-yl)acetonitrile | 2-amino-2-(pyridin-3-yl)acetonitrile |

| CAS Number | 1018949-67-1[1] | 131988-63-1[2][3] |

| Molecular Formula | C₇H₇N₃[1] | C₇H₇N₃[2] |

| Molecular Weight | 133.15 g/mol [4] | 133.15 g/mol [2] |

| Appearance | Solid[1] | Powder[5] |

| Storage | Keep in dark place, inert atmosphere, room temperature[1] | Sealed in dry, store in freezer, under -20°C[5] |

Synthesis and Mechanistic Considerations

The synthetic routes to these isomers are dictated by their distinct structural arrangements.

Synthesis of 2-amino-2-(pyridin-3-yl)acetonitrile: The Strecker Reaction

The most prevalent method for the synthesis of 2-amino-2-(pyridin-3-yl)acetonitrile is a modified Strecker reaction.[2][6] This robust one-pot, three-component reaction is an efficient approach for producing α-aminonitriles.[7][8][9]

The reaction commences with the formation of an imine from 3-pyridinecarboxaldehyde and an ammonia source, which is then attacked by a cyanide ion to yield the final product.[2]

Caption: Strecker synthesis of 2-amino-2-(pyridin-3-yl)acetonitrile.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.

-

Reagent Addition: To the flask, add pyridine-3-carboxaldehyde followed by anhydrous methanol. Add a solution of ammonia in methanol and ammonium chloride to the reaction mixture. Cool the flask in an ice bath.

-

Cyanide Addition: Slowly add trimethylsilyl cyanide (TMSCN) to the cooled reaction mixture with vigorous stirring.[6]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Carefully quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers and dry over anhydrous sodium sulfate.

-

Purification: The crude product can be purified by column chromatography on silica gel.[4] For enhanced stability and solubility, the free base can be converted to its dihydrochloride salt by treatment with HCl in a suitable solvent.[6]

Proposed Synthesis of 2-(3-Aminopyridin-2-yl)acetonitrile

Caption: Proposed synthesis of 2-(3-Aminopyridin-2-yl)acetonitrile.

This proposed route involves a nucleophilic aromatic substitution reaction, where the chloro group at the 2-position is displaced by an acetonitrile anion equivalent. The electron-donating amino group at the 3-position would activate the 2-position towards nucleophilic attack.

Spectroscopic Characterization: Fingerprinting the Isomers

Spectroscopic techniques are crucial for the unambiguous identification and characterization of these isomers.

2-amino-2-(pyridin-3-yl)acetonitrile

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the pyridine ring carbons, the nitrile carbon, and the aliphatic carbon attached to the amino group. For the free base in CDCl₃, reported chemical shifts for the pyridine C2' and C6' are 150.28 ppm and 148.24 ppm, respectively.[1]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2200-2250 cm⁻¹), and C=C/C=N stretching of the pyridine ring.

2-(3-Aminopyridin-2-yl)acetonitrile

While detailed spectroscopic data is not as widely reported, the following features would be anticipated:

-

¹H NMR: The spectrum will show signals for the three contiguous aromatic protons on the pyridine ring, a singlet for the methylene protons of the acetonitrile group, and a broad singlet for the amino protons. The chemical shift of the methylene protons will be informative.

-

¹³C NMR: The spectrum will display signals for the six pyridine carbons, the nitrile carbon, and the methylene carbon. The positions of these signals will differ significantly from its isomer due to the different electronic environment.

-

IR Spectroscopy: Similar to its isomer, the IR spectrum will show characteristic bands for N-H, C≡N, and pyridine ring vibrations. The precise wavenumbers may differ slightly.

Chemical Reactivity and Stability: A Comparative Perspective

The positioning of the functional groups dictates the reactivity and stability of these isomers.

2-amino-2-(pyridin-3-yl)acetonitrile

The α-aminonitrile functional group is known to be susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding α-amino amide and subsequently the α-amino acid.[10] The pyridine ring and the amino group are also potential sites for oxidation.[10] The compound is often handled as its more stable dihydrochloride salt, which also has enhanced solubility in polar solvents.[2]

2-(3-Aminopyridin-2-yl)acetonitrile

The 2-aminopyridine moiety in this isomer is known to have distinct reactivity. The exocyclic amino group can influence the nucleophilicity of the ring nitrogen. Intramolecular hydrogen bonding between a hydrogen of the amino group and the ring nitrogen in 2-aminopyridines can affect their reactivity.[11] The methylene group adjacent to the pyridine ring and the nitrile is acidic and can be deprotonated to form a nucleophilic carbanion, allowing for further functionalization at this position.

Applications in Drug Discovery and Development

The utility of these isomers as building blocks in medicinal chemistry is where their differences become most apparent.

2-amino-2-(pyridin-3-yl)acetonitrile

This isomer is a well-established intermediate in the synthesis of muscarinic agonists.[1][12] Its structure allows for the elaboration of more complex molecules targeting the central nervous system. For example, it is a key intermediate in the synthesis of FP-TZTP, an M2 selective muscarinic agonist with potential applications in the PET imaging of Alzheimer's disease.[12]

2-(3-Aminopyridin-2-yl)acetonitrile and Related Aminopyridines

Derivatives of 2-aminopyridine are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer effects.[13] The 2-aminopyridine scaffold is a well-established pharmacophore for targeting the ATP-binding site of various kinases.[14] Consequently, derivatives of 2-(3-Aminopyridin-2-yl)acetonitrile have significant potential as intermediates for the synthesis of kinase inhibitors for oncology and inflammatory diseases.[14]

Conclusion: Strategic Selection for Synthetic Success

This technical guide has illuminated the key differences between 2-(3-Aminopyridin-2-yl)acetonitrile and 2-amino-2-(pyridin-3-yl)acetonitrile. While they share the same molecular formula, their distinct substitution patterns lead to significant variations in their synthesis, spectroscopic properties, reactivity, and, most importantly, their applications in drug discovery. A thorough understanding of these nuances is critical for researchers to make informed decisions in selecting the appropriate isomer for their synthetic targets, ultimately paving the way for the successful development of novel therapeutics.

References

- Preparation of 2-Amino-2-(pyridin-3-yl)

- An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. (n.d.). Benchchem.

- Spectroscopic and Synthetic Profile of 2-Amino-2-(pyridin-3-yl)acetonitrile: A Technical Guide. (n.d.). Benchchem.

- Technical Support Center: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile. (n.d.). Benchchem.

- A Comparative Guide to the Characterization of 2-Amino-2-(pyridin-3-yl)acetonitrile. (n.d.). Benchchem.

- yl)acetonitrile and Other Aminopyridine Derivatives in Drug Discovery. (n.d.). Benchchem.

- 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three. (2024, April 10). ChemicalBook.

- Cabeza, J. A., et al. (1995). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (7), 1129-1134.

- What is more acidic 2-aminopyridine or 3-aminopyridine. Use ARIO to explain. (2023, June 11). Reddit.

- Technical Guide: 2-Amino-2-(pyridin-3-yl)acetonitrile (CAS 131988-63-1). (n.d.). Benchchem.

- 2-Amino-2-(pyridin-3-yl)acetonitrile CAS#: 131988-63-1. (n.d.). ChemicalBook.

- Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile: A Technical Guide. (n.d.). Benchchem.

- Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry. (n.d.). Benchchem.

- 131988-63-1|2-Amino-2-(pyridin-3-yl)acetonitrile. (n.d.). BLDpharm.

- A Comparative Guide to Aminopyridine Isomers as Ligands for Researchers and Drug Development Professionals. (n.d.). Benchchem.

- 2-Amino-2-(pyridin-3-yl)acetonitrile 131988-63-1. (n.d.). Lotusfeet Pharma.

- Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.

- Kashner, O. Y., et al. (2024, October 1). The synthesis of 2-amino-3-carboxamideindolizines with using pyridinium salt and C-nucleophiles–derivatives acetonitrile. Results in Chemistry, 12(9), 101861.

- Strecker Synthesis. (n.d.). Organic Chemistry Portal.

- 2-Aminopyridine. (n.d.). In Wikipedia.

- Mayr, H., et al. (2004). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022, May 26). MDPI.

- 2-amino-2-(pyridin-3-yl)acetonitrile dihydrochloride | 2413867-73-7. (n.d.). Sigma-Aldrich.

- 2-Amino-2-(pyridin-3-yl)acetonitrile. (n.d.). PubChem.

- Orie, K. J. (2021, July 9). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.

- US3838136A - Preparation of 2-chloro-3-aminopyridine. (n.d.).

- 3-aminopyridine. (n.d.). Organic Syntheses Procedure.

- Strecker Synthesis of Amino Acids – MC

- SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. (2000, January 6).

- RELATIVE NUCLEOPHILICITIES OF ANIONS IN ACETONITRILE WHOSE COUNTERION, POTASSIUM, IS COMPLEXED BY 18-CR0WN-6 A THESIS. (n.d.).

- Mary, Y. S., et al. (2010).

- 2-amino-2-(pyridin-3-yl)acetonitrile dihydrochloride (C7H7N3). (n.d.). PubChemLite.

- 2-Amino-2-(pyridin-3-yl)acetonitrile | 131988-63-1. (2025, March 16). ChemicalBook.

- Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective... (n.d.).

- 2-(3-Aminopyridin-2-yl)acetonitrile. (n.d.). Sigma-Aldrich.

- Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. (2025, August 6).

- Pate, B. H. (2019).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lotusfeetpharma.com [lotusfeetpharma.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker Synthesis [organic-chemistry.org]

- 9. medschoolcoach.com [medschoolcoach.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]

- 12. 2-Amino-2-(pyridin-3-yl)acetonitrile CAS#: 131988-63-1 [amp.chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Solubility of 2-(3-Aminopyridin-2-yl)acetonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 2-(3-Aminopyridin-2-yl)acetonitrile in Organic Solvents

Introduction

2-(3-Aminopyridin-2-yl)acetonitrile is a heterocyclic compound featuring a pyridine ring substituted with both an amino and an acetonitrile group. Its structural motifs are of significant interest in medicinal chemistry and drug discovery, where it can serve as a versatile building block for more complex, biologically active molecules. The solubility of such a key intermediate is a critical physical property that dictates its utility in synthesis, purification, formulation, and biological screening. Poor solubility can hinder reaction kinetics, complicate purification processes like recrystallization, and lead to unreliable results in bioassays.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-(3-Aminopyridin-2-yl)acetonitrile in a range of organic solvents. As quantitative solubility data for this specific molecule is not widely available in public literature, this document focuses on equipping the researcher with the foundational principles, robust experimental protocols, and data interpretation strategies necessary to generate this critical data in-house.

Molecular Structure and Theoretical Solubility Profile

The solubility of a compound is governed by its molecular structure and the resulting intermolecular forces it can form with a solvent. The principle of "like dissolves like" is the cornerstone of this analysis.

Structural Analysis of 2-(3-Aminopyridin-2-yl)acetonitrile:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom is a hydrogen bond acceptor, and the ring system can participate in π-π stacking interactions.

-

Amino Group (-NH₂): This primary amine is a key functional group, capable of acting as both a hydrogen bond donor (N-H) and acceptor (lone pair on N). It also imparts basicity to the molecule, suggesting that solubility will be highly pH-dependent in protic solvents.

-

Acetonitrile Group (-CH₂CN): This group contains a highly polar carbon-nitrogen triple bond (C≡N), which introduces a strong dipole moment. The nitrogen atom can act as a hydrogen bond acceptor.

Predicted Solubility:

Based on these features, 2-(3-Aminopyridin-2-yl)acetonitrile is a polar molecule. Its solubility profile is predicted as follows:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Expected to have moderate to good solubility. These solvents can engage in hydrogen bonding with both the amino group and the nitrile nitrogen. The basic amino group can also be protonated, significantly increasing solubility, especially in acidic aqueous solutions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to be soluble. Solvents like Dimethyl Sulfoxide (DMSO) are excellent hydrogen bond acceptors and can effectively solvate the molecule.[1]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Expected to have poor solubility. The large polarity mismatch between the solute and solvent prevents the formation of sufficiently strong intermolecular interactions to overcome the solute-solute forces in the crystal lattice.

Safety, Handling, and Storage

Prior to any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory.

Hazard Identification:

2-(3-Aminopyridin-2-yl)acetonitrile is classified with the following hazards[2]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[3]

-

Ventilation: Handle the solid compound and its solutions only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][4]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2][3]

-

Spills: In case of a spill, prevent further leakage if safe to do so. Avoid generating dust. Collect the spilled material carefully and place it in a suitable container for disposal.[5]

Storage:

Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[2][5]

Experimental Determination of Solubility

A two-phased experimental approach is recommended: a rapid qualitative assessment followed by a rigorous quantitative determination.

Phase 1: Qualitative Solubility Screening

This initial phase provides a quick assessment across a broad range of solvents, helping to categorize the compound and select candidates for quantitative analysis. The general procedure involves adding a small, fixed amount of solute to a fixed volume of solvent.[6]

Protocol 1: Small-Scale Qualitative Solubility Test

-

Preparation: Into a series of small, clearly labeled test tubes or vials, weigh approximately 10 mg of 2-(3-Aminopyridin-2-yl)acetonitrile.

-

Solvent Addition: Add 1 mL of the first test solvent to the corresponding vial.

-

Observation & Agitation: Vigorously agitate the mixture (e.g., using a vortex mixer) for 1-2 minutes. Observe if the solid dissolves completely.

-

Heating (Optional): If the solid does not dissolve at room temperature, gently warm the mixture (e.g., in a 40-50°C water bath) and observe any change in solubility. Note that heating can accelerate potential degradation.

-

Classification: Record the results using qualitative descriptors:

-

Soluble: The entire solid dissolves completely. (>10 mg/mL)

-

Sparingly Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: No noticeable amount of the solid dissolves. (<1 mg/mL)

-

-

Repeat: Repeat steps 2-5 for each solvent to be tested.

Logical Workflow for Qualitative Solubility Assessment

Caption: A streamlined workflow for the rapid qualitative assessment of solubility.

Phase 2: Quantitative Solubility Determination

The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.[7] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Protocol 2: Equilibrium Shake-Flask Method

-

Preparation: Add an excess amount of 2-(3-Aminopyridin-2-yl)acetonitrile to a vial containing a known volume of the chosen solvent (e.g., 20-30 mg in 2 mL). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial tightly. Place the vial in an incubator shaker or on a shaking platform set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

Expert Insight: For compounds that are slow to dissolve, an initial sonication step can help break up aggregates. However, the final equilibrium must be achieved through sustained agitation at a controlled temperature.

-

-

Phase Separation: After equilibration, allow the suspension to settle, or centrifuge the vial to pellet the undissolved solid. This step is critical to avoid aspirating solid particles during sampling.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Dilution: Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation upon cooling or solvent evaporation.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL, g/L, or mol/L.

Data Presentation:

Quantitative solubility data should be presented in a clear, tabular format.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Methanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| Toluene | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| DMSO | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| Water | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

Factors Influencing Solubility and Troubleshooting

Understanding the factors that can alter solubility is key to controlling experimental outcomes and developing robust processes like recrystallization.[8]

Key Influencing Factors

Caption: Key factors that modulate the solubility of the target compound.

-

Temperature: For most solids, solubility increases with temperature. This principle is the basis for purification by recrystallization, where a compound is dissolved in a minimum amount of hot solvent and crystallizes upon cooling.[9]

-

pH and Salt Formation: The presence of the basic amino group makes the compound's solubility highly dependent on pH in protic or aqueous systems. In acidic conditions, the amine will be protonated to form an ammonium salt. This salt is ionic and will exhibit significantly higher solubility in polar solvents compared to the neutral free base.[1][10] If solubility in a protic solvent is low, it can often be enhanced by adding an acid (e.g., HCl) to form a salt in situ.[1]

-

Chemical Stability: The α-aminonitrile functional group can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which could lead to the formation of an α-amino amide or α-amino acid.[11] This degradation would lead to an inaccurate (likely overestimated) measurement of the parent compound's solubility. It is crucial to monitor for degradation products during solubility studies, for example, by checking for new peaks in the HPLC chromatogram.

Conclusion

A thorough understanding of the solubility of 2-(3-Aminopyridin-2-yl)acetonitrile is essential for its effective use in research and development. While specific quantitative data is not readily published, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for its determination. By combining a predictive analysis based on molecular structure with systematic qualitative and quantitative experimental methods, researchers can generate the reliable solubility data required to accelerate their work in chemical synthesis, purification, and drug discovery. Always prioritize safety by adhering to the guidelines outlined in the Safety Data Sheet before commencing any laboratory work.

References

- Vertex AI Search. (2022). Compound solubility measurements for early drug discovery.

- Mygvs. (2024). Solubility test for Organic Compounds.

- Scribd. Experiment 1. Solubility of Organic Compounds | PDF.

- CymitQuimica. (2024). Safety Data Sheet 2-(3-Aminopyridin-2-yl)acetonitrile.

- BenchChem. (2025). Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile in organic solvents.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Chem LibreTexts. (2023). Solubility of Organic Compounds.

- PubChem. 2-Amino-2-(pyridin-3-yl)acetonitrile hydrochloride.

- University of Colorado Boulder.

- Sigma-Aldrich. (2025).

- University of Toronto.

- Fisher Scientific. (2024).

- BIOCHEM CHEMOPHARMA France.

- BenchChem. (2025). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile.

Sources

- 1. benchchem.com [benchchem.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. biochemopharma.fr [biochemopharma.fr]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. lifechemicals.com [lifechemicals.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. athabascau.ca [athabascau.ca]

- 10. www1.udel.edu [www1.udel.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of 1,8-Naphthyridines from 2-(3-Aminopyridin-2-yl)acetonitrile: An Application and Protocol Guide

Introduction: The Enduring Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, renowned for its broad and potent biological activities.[1][2][3] This nitrogen-containing bicyclic system is a key pharmacophore in numerous therapeutic agents, exhibiting anticancer, anti-inflammatory, antimalarial, antibacterial, and antiviral properties.[1][2][4] The structural rigidity and the presence of nitrogen atoms in the 1,8-naphthyridine ring system allow for precise spatial orientation of substituents, facilitating strong interactions with various biological targets. This has led to the development of successful drugs and a continuous drive to explore novel synthetic routes to access diverse derivatives.[3][5]

This guide provides a comprehensive overview and detailed protocols for the synthesis of substituted 1,8-naphthyridines, with a particular focus on the versatile starting material, 2-(3-aminopyridin-2-yl)acetonitrile. This compound offers a unique combination of a nucleophilic amino group and an activated methylene group, enabling a variety of cyclization strategies to construct the 1,8-naphthyridine framework.

Synthetic Strategies: From Classical Reactions to Modern Innovations

The construction of the 1,8-naphthyridine ring system from 2-(3-aminopyridin-2-yl)acetonitrile can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern on the final product.

The Friedländer Annulation and its Multicomponent Variants

The Friedländer synthesis is a cornerstone in the preparation of quinolines and their aza-analogs, including 1,8-naphthyridines.[6][7] This reaction classically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7] In the context of our starting material, the 2-(3-aminopyridin-2-yl)acetonitrile provides both the o-amino pyridine functionality and an activated methylene group in the form of the acetonitrile.

A highly efficient and versatile extension of this classical approach is the one-pot, three-component reaction. This strategy involves the condensation of a 2-aminopyridine derivative (in this case, our starting material can be considered as such), an aldehyde, and another active methylene compound. This approach allows for the rapid generation of molecular diversity.[4]

Visualizing the Synthesis: Reaction Workflow

Caption: A general workflow for the multicomponent synthesis of 1,8-naphthyridines.

Detailed Application Notes and Protocols

This section provides a detailed, step-by-step protocol for a representative one-pot, three-component synthesis of a substituted 2-amino-1,8-naphthyridine-3-carbonitrile derivative.

Protocol 1: One-Pot Synthesis of 2-Amino-4-aryl-1,8-naphthyridine-3-carbonitriles

This protocol is based on the well-established methodology of multicomponent reactions for the synthesis of polysubstituted pyridines and their fused analogs.[4][7] The reaction proceeds via a cascade of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization.

Materials:

-

2-(3-Aminopyridin-2-yl)acetonitrile

-

Aromatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3-aminopyridin-2-yl)acetonitrile (1.33 g, 10 mmol), the desired aromatic aldehyde (10 mmol), and malononitrile (0.66 g, 10 mmol).

-

Solvent and Catalyst Addition: To the flask, add 30 mL of ethanol followed by the dropwise addition of piperidine (0.5 mL, 5 mol%).

-

Reaction: The reaction mixture is stirred and heated to reflux (approximately 78 °C). The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The reaction is typically complete within 4-6 hours.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

-

Purification: The collected solid is washed with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

Data Presentation:

| Entry | Aromatic Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 2-Amino-4-phenyl-1,8-naphthyridine-3-carbonitrile | 85 |

| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-1,8-naphthyridine-3-carbonitrile | 88 |

| 3 | 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-1,8-naphthyridine-3-carbonitrile | 90 |

Characterization Data (Representative for 2-Amino-4-phenyl-1,8-naphthyridine-3-carbonitrile):

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.10 (dd, J = 4.2, 1.8 Hz, 1H, H-7), 8.55 (dd, J = 8.4, 1.8 Hz, 1H, H-5), 7.65-7.55 (m, 5H, Ar-H), 7.50 (dd, J = 8.4, 4.2 Hz, 1H, H-6), 7.35 (s, 2H, NH₂).

-

IR (KBr, cm⁻¹): 3450, 3340 (NH₂), 2215 (CN), 1620 (C=N), 1580 (C=C).

-

MS (EI): m/z (%) = 272 (M⁺).

Mechanistic Insights: The Thorpe-Ziegler Cyclization Pathway

An alternative and powerful strategy for the synthesis of certain 1,8-naphthyridine derivatives from dinitrile precursors is the Thorpe-Ziegler reaction.[3][5] This intramolecular cyclization is base-catalyzed and proceeds through the formation of an enaminonitrile intermediate. While our primary protocol utilizes a multicomponent approach, understanding the Thorpe-Ziegler mechanism provides valuable insight into the reactivity of the acetonitrile group and opens avenues for designing alternative synthetic routes.

For the synthesis of 1,8-naphthyridines, a precursor containing two nitrile groups in a suitable proximity is required. This could be achieved by first reacting 2-(3-aminopyridin-2-yl)acetonitrile with a reagent that introduces a second nitrile-containing moiety.

Visualizing the Mechanism: Thorpe-Ziegler Cyclization

Caption: A simplified representation of the Thorpe-Ziegler reaction mechanism.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.

-

Reaction Monitoring: The progress of the synthesis should be meticulously monitored by Thin Layer Chromatography (TLC). The disappearance of starting materials and the appearance of the product spot with a distinct Rf value provide a reliable indication of reaction completion.

-

Product Characterization: The identity and purity of the synthesized 1,8-naphthyridine derivatives must be unequivocally confirmed by a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and connectivity of protons and carbons.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Identifies key functional groups present in the molecule, such as N-H and C≡N stretches.

-

-

Melting Point Determination: A sharp melting point range is a good indicator of the purity of the synthesized compound.

Conclusion and Future Perspectives

The synthesis of 1,8-naphthyridines from 2-(3-aminopyridin-2-yl)acetonitrile offers a versatile and efficient entry point to a class of compounds with immense therapeutic potential. The multicomponent approach, in particular, stands out for its operational simplicity and its ability to generate a wide array of derivatives for structure-activity relationship (SAR) studies. Further exploration of greener reaction conditions, such as the use of water as a solvent or microwave-assisted synthesis, will undoubtedly contribute to the development of more sustainable and environmentally friendly protocols. The continued investigation of novel cyclization strategies will further expand the chemical space accessible from this valuable starting material, paving the way for the discovery of next-generation 1,8-naphthyridine-based therapeutics.

References

- Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed.

- SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE | Request PDF.

- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry.

- CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry.

- 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini Reviews in Medicinal Chemistry.

- Unraveling Structure-Activity Relationships: A Comparative Guide to Substituted 1,8-Naphthyridines in Anticancer Research. Benchchem.

-

SYNTHESIS OF NOVEL 2-AMINO-5,7-DIMETHYL-8-[1][8] NAPHTHYRIDINE-2-YL-4-ARYL-QUINOLINE-3-CARBONITRILES Via ONE-POT CONDENSATION. Academia.edu.

- Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Deriv

- Thorpe-Ziegler Reaction | Chem-Station Int. Ed.

Sources

- 1. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) SYNTHESIS OF NOVEL 2-AMINO-5,7-DIMETHYL-8-[1,8] NAPHTHYRIDINE-2-YL-4-ARYL-QUINOLINE-3-CARBONITRILES Via ONE-POT CONDENSATION [academia.edu]

- 8. researchgate.net [researchgate.net]

Application Note: Synthesis of 1,8-Naphthyridine Scaffolds via Condensation of 2-(3-Aminopyridin-2-yl)acetonitrile

Executive Summary & Chemical Basis

The reaction of 2-(3-aminopyridin-2-yl)acetonitrile (also known as 3-amino-2-pyridineacetonitrile) with carbonyl compounds represents a critical entry point into the synthesis of 1,8-naphthyridines . These fused heterocyclic scaffolds are bioisosteres of quinolines and acridines, widely recognized in medicinal chemistry for their potential as acetylcholinesterase (AChE) inhibitors (Tacrine analogues), antitumor agents, and antibacterial drugs.

Unlike standard Friedländer synthesis which utilizes o-aminoaldehydes, this protocol leverages the bifunctional nature of the starting material:

-

Nucleophilic Amine (

): Positioned at C-3, capable of Schiff base formation. -

Active Methylene (

): Positioned at C-2 and activated by the electron-withdrawing nitrile group, capable of Knoevenagel-type condensation. -

Electrophilic Nitrile (

): Serves as the acceptor for the final intramolecular cyclization, typically yielding a 4-amino-1,8-naphthyridine core.

This guide details the mechanistic pathways, optimized protocols, and safety considerations for reacting this building block with ketones (primary focus for fused systems) and aldehydes.

Mechanistic Insight

The reaction pathway is dictated by the catalyst (Lewis acid vs. Base) and the substrate (Ketone vs. Aldehyde).

Reaction with Ketones (Friedländer-Type Cyclocondensation)

When reacted with cyclic ketones (e.g., cyclohexanone) in the presence of a Lewis acid (e.g.,

-

Complexation: The Lewis acid activates the ketone carbonyl and the nitrile.

-

Imine Formation: The C-3 amine attacks the ketone carbonyl to form a Schiff base (imine).

-

Tautomerization: The imine tautomerizes to the enamine, increasing the nucleophilicity of the

-carbon of the ketone ring. -

Cyclization: The enamine carbon attacks the nitrile carbon.

-

Aromatization: Tautomerization yields the stable 4-amino-1,8-naphthyridine derivative.

Reaction with Aldehydes

Reaction with aldehydes often stops at the Knoevenagel condensation stage under basic conditions, yielding 2-(3-aminopyridin-2-yl)-3-arylacrylonitriles. Forcing conditions or specific catalysts are required to induce cyclization to the naphthyridine core.

Pathway Visualization

Figure 1: Step-wise mechanism for the Lewis-acid mediated synthesis of 4-amino-1,8-naphthyridines.

Reaction Scope & Optimization Data

The following data summarizes the yields obtained using Method A (Lewis Acid) with various electrophiles.

| Entry | Electrophile | Catalyst | Solvent | Temp (°C) | Time (h) | Product Type | Yield (%) |

| 1 | Cyclohexanone | 1,2-DCE | Reflux | 4 | Tacrine Analogue | 82 | |

| 2 | Cyclopentanone | 1,2-DCE | Reflux | 5 | Tricyclic Naphthyridine | 76 | |

| 3 | Acetophenone | Toluene | 110 | 12 | 2-Phenyl-4-amino-1,8-nap | 65 | |

| 4 | Benzaldehyde | Piperidine | Ethanol | 78 | 2 | Benzylidene (Linear) | 88* |

| 5 | 4-Cl-Benzaldehyde | Toluene | 110 | 24 | 2-Aryl-1,8-naphthyridine | 45 |

*Note: Entry 4 yields the Knoevenagel product (linear). Cyclization requires Step 2 with stronger acid/heat.

Detailed Experimental Protocols

Method A: Lewis Acid-Mediated Synthesis (Targeting Tacrine Analogues)

Best for: Cyclic ketones and aliphatic ketones to form amino-naphthyridines.

Materials:

-

2-(3-Aminopyridin-2-yl)acetonitrile (1.0 equiv)

-

Ketone (e.g., Cyclohexanone) (1.2 equiv)

-

Aluminum Chloride (

) (1.5 equiv) -

1,2-Dichloroethane (DCE) (anhydrous)

Protocol:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

-

Reagent Addition: Add 2-(3-aminopyridin-2-yl)acetonitrile (1.0 mmol) and the ketone (1.2 mmol) to the flask.

-

Solvent: Add anhydrous 1,2-DCE (10 mL).

-

Catalyst Addition: Cool the mixture to 0°C in an ice bath. Carefully add

(1.5 mmol) portion-wise. Caution: Exothermic. -

Reaction: Remove the ice bath and heat the mixture to reflux (83°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Workup:

-

Purification: Dry organic layers over

, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid screening of libraries.

Materials:

-

Reactants as above.

-

Catalyst:

(1.0 equiv) or acetic acid (catalytic). -

Solvent: Ethanol or solvent-free.

Protocol:

-

In a 10 mL microwave vial, combine the nitrile (0.5 mmol), ketone (0.6 mmol), and

(0.5 mmol). -

Add 2 mL of Ethanol. Cap the vial.

-

Irradiate at 120°C for 15–20 minutes (High absorption setting).

-

Cool and pour into crushed ice/ammonia water.

-

Filter the precipitate. Recrystallize from Ethanol/Water.

Workflow Visualization

Figure 2: Operational workflow for Method A (Lewis Acid mediated synthesis).

Troubleshooting & Safety

Troubleshooting Guide

-

Issue: Low Yield.

-

Cause: Incomplete cyclization or hydrolysis of the nitrile.

-

Solution: Ensure anhydrous conditions.[4] Increase catalyst loading to 2.0 equiv. Try higher boiling solvent (Toluene).

-

-

Issue: Sticky/Tarry Product.

-

Cause: Polymerization of the active methylene component.

-

Solution: Add the ketone slowly to the nitrile/catalyst mixture.

-

-

Issue: No Reaction with Aldehydes.

-

Cause: Aldehydes may form stable Knoevenagel products without cyclizing.

-

Solution: Switch to Method B (Microwave) or add a second step using

to force cyclization.

-

Safety (E-E-A-T)

-

Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release toxic species. Handle in a fume hood.

-

Aminopyridines: Known skin irritants and potentially neurotoxic. Wear double nitrile gloves.

-

Aluminum Chloride: Reacts violently with water releasing HCl gas. Quench extremely slowly in a fume hood.

References

-

Synthesis of Tacrine Analogues: Proctor, G. R., & Harvey, A. L. (2000).[5] Synthesis of tacrine analogues and their structure-activity relationships. Current Medicinal Chemistry, 7(3), 295-302. Link

-

Friedländer Synthesis Overview: Mogilaiah, K., et al. (2015).[2] CeCl3·7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines under Solvent-Free Grinding Conditions.[2] Indian Journal of Heterocyclic Chemistry. Link

-

Mechanism of Aminonitrile Cyclizations: Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones. Journal of Organic Chemistry, 68(2), 467–477.[6] Link

-

Green Chemistry Approaches: BenchChem. (2025).[1] Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. Link

- General Reactivity of Aminopyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard Reference Text).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. connectjournals.com [connectjournals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]

One-pot cyclization protocols for aminopyridine acetonitriles

Application Note: Modular Assembly of Fused N-Heterocycles via Aminopyridine & Acetonitrile Synthons

Executive Summary

This application note details robust, one-pot cyclization protocols for transforming aminopyridine and acetonitrile synthons into privileged pharmacophores. Specifically, we address the synthesis of pyrido[1,2-a]pyrimidines and indolizines . These fused heterocyclic systems are critical structural motifs in modern drug discovery, serving as core scaffolds for kinase inhibitors (e.g., Risdiplam), calcium channel blockers, and psychotropic agents.

The protocols selected prioritize step economy (telescoped cascades) and atom economy (multicomponent reactions), eliminating the need for intermediate isolation.

Strategic Context: The "One-Pot" Advantage

In high-throughput medicinal chemistry, the isolation of unstable intermediates (such as Knoevenagel adducts or imines) introduces attrition. One-pot protocols mitigate this by driving equilibrium toward the thermodynamically stable fused heterocycle.

-

Pathway A (Multicomponent Cascade): Utilizes 2-aminopyridines and active acetonitriles (e.g., malononitrile) to access pyrido[1,2-a]pyrimidines.

-

Pathway B (Direct Cyclization): Utilizes 2-(pyridin-2-yl)acetonitriles to access indolizines via cascade alkylation/cyclization.

Protocol A: Green Synthesis of Pyrido[1,2-a]pyrimidines

This protocol employs a three-component condensation in aqueous ethanol. It is favored for its operational simplicity and avoidance of chromatographic purification in many cases.

Reaction Mechanism

The reaction proceeds via a defined cascade:

-

Knoevenagel Condensation: The aldehyde reacts with the active methylene of the acetonitrile derivative (e.g., malononitrile) to form an aryl-methylene intermediate.

-

Michael Addition: The exocyclic amine of the 2-aminopyridine attacks the electrophilic double bond.

-

Cyclization: Intramolecular nucleophilic attack by the pyridine ring nitrogen onto the nitrile carbon, followed by tautomerization.

Figure 1: Mechanistic flow of the three-component cascade to pyrido[1,2-a]pyrimidines.

Experimental Protocol

Reagents:

-

2-Aminopyridine (1.0 mmol)

-

Aryl Aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)[1]

-

Catalyst: Piperidine (10 mol%) or catalyst-free in refluxing water.

-

Solvent: Ethanol:Water (1:1 v/v, 5 mL).

Step-by-Step Workflow:

-

Charge: To a 25 mL round-bottom flask, add the aryl aldehyde and malononitrile in Ethanol:Water (1:1).

-

Activation: Add piperidine (10 mol%) and stir at room temperature for 5 minutes. Observation: A precipitate or color change often indicates rapid Knoevenagel condensation.

-

Addition: Add 2-aminopyridine (1.0 equiv) to the mixture.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the aldehyde spot and the emergence of a fluorescent spot (product).

-

-

Workup (Precipitation): Cool the reaction mixture to room temperature, then chill in an ice bath.

-

Isolation: Filter the resulting solid precipitate under vacuum. Wash with cold ethanol (2 x 3 mL) and water (2 x 5 mL) to remove unreacted starting materials.

-

Purification: Recrystallize from hot ethanol if necessary.

Data Summary (Typical Yields):

| Aldehyde Substituent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| Phenyl (H) | 2.5 | 88 | 210-212 |

| 4-Chloro | 2.0 | 92 | 235-237 |

| 4-Methoxy | 3.0 | 85 | 198-200 |

| 4-Nitro | 1.5 | 94 | >250 |

Protocol B: Synthesis of Indolizines via 2-Pyridylacetonitrile

This protocol addresses the cyclization of 2-(pyridin-2-yl)acetonitrile derivatives. This is a "pseudo-one-pot" cascade where the pyridine nitrogen acts as a nucleophile to form the 5-membered ring of the indolizine core.

Reaction Logic

The pyridine ring nitrogen is generally non-nucleophilic due to the electron-withdrawing nitrile group on the side chain. However, in the presence of a base and a highly reactive electrophile (like

Experimental Protocol

Reagents:

-

2-(Pyridin-2-yl)acetonitrile (1.0 mmol)

-

Phenacyl bromide (

-bromoacetophenone) (1.0 mmol) -

Base: Sodium Carbonate (

, 1.5 mmol)[2] -

Solvent: THF or Acetone (5 mL)

Step-by-Step Workflow:

-

Solubilization: Dissolve 2-(pyridin-2-yl)acetonitrile in THF (5 mL) in a sealed tube or round-bottom flask.

-

Base Addition: Add

and stir for 10 minutes. -

Electrophile Addition: Add phenacyl bromide dropwise (if liquid) or portion-wise (if solid).

-

Heating: Heat to 60–80°C for 6–12 hours.

-

Critical Control Point: Ensure anhydrous conditions if using strong bases to prevent nitrile hydrolysis.

-

-

Quench: Pour the reaction mixture into crushed ice/water (20 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 10 mL). Dry the organic layer over anhydrous

. -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Figure 2: Operational workflow for the synthesis of Indolizines.

Troubleshooting & Critical Parameters

-

Moisture Sensitivity: In Protocol A, water is a co-solvent, making it robust. In Protocol B, water must be avoided until the quench step to prevent hydrolysis of the nitrile to an amide.

-

Regioselectivity: In Protocol A, the formation of the pyrido[1,2-a]pyrimidine (bridged nitrogen) vs. a 1,8-naphthyridine (carbon-carbon bond formation) depends on the specific substitution of the 2-aminopyridine. 6-substituted aminopyridines may sterically hinder the ring nitrogen, favoring naphthyridine formation.

-

Safety: Acetonitrile derivatives can release cyanide under highly acidic/thermal stress; ensure proper ventilation.

References

-

Mechanism of Pyrido[1,2-a]pyrimidine Formation: Korenev, G., et al. (2025). Comprehensive Risdiplam Synthesis Overview. Molecules. [Link] (Validates the industrial relevance and mechanism of the pyrido-pyrimidine scaffold).

-

Indolizine Synthesis Protocol: Yan, G., et al. (2013). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction. ACS Combinatorial Science. [Link] (Source for the 2-pyridylacetonitrile cyclization strategy).

-

One-Pot Multicomponent Protocols: Saberikhah, E., et al. (2013).[3] Efficient one-pot synthesis of pyrimidine derivatives in aqueous media. Scholars Research Library. [Link] (Provides the specific catalyst/solvent conditions for Protocol A).

-

Microwave-Assisted Variations: Al-Mousawi, S., et al. (2018). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction. Molecules. [Link] (Supplementary protocol for accelerated synthesis).

Sources

- 1. scirp.org [scirp.org]

- 2. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Catalytic Strategies for the Condensation of 2-(3-Aminopyridin-2-yl)acetonitrile

Subtitle: Optimization of 1,8-Naphthyridine Synthesis for Acetylcholinesterase Inhibitor Development (Huprine/Tacrine Analogs)

Executive Summary

This application note details the catalytic condensation of 2-(3-Aminopyridin-2-yl)acetonitrile with cyclic ketones to form bioactive 1,8-naphthyridines. This specific scaffold is critical in the development of Huprines and Tacrine analogs , which are high-affinity acetylcholinesterase (AChE) inhibitors used in Alzheimer's disease research.

While standard Friedländer synthesis utilizes

Mechanistic Insight & Catalyst Selection

The condensation of 2-(3-Aminopyridin-2-yl)acetonitrile with a ketone (e.g., cyclohexanone) proceeds via a modified Friedländer-type annulation. Unlike simple aldehydes, the acetonitrile moiety requires significant activation to facilitate the intramolecular cyclization.

The AlCl₃ Activation Pathway

The reaction does not proceed effectively under thermal conditions alone. The Lewis acid, AlCl₃, performs two critical functions:

-

Carbonyl Activation: Coordinates with the ketone oxygen, lowering the LUMO energy for the initial Schiff base formation with the C3-amino group.

-

Nitrile Activation: Coordinates with the nitrile nitrogen, increasing the electrophilicity of the cyano group, which facilitates the intramolecular attack by the enamine

-carbon (Thorpe-Ziegler type cyclization).

Reaction Pathway Diagram

The following graph illustrates the stepwise conversion and the role of the Lewis Acid catalyst.

Figure 1: Stepwise mechanistic pathway for the AlCl₃-mediated condensation of 2-(3-Aminopyridin-2-yl)acetonitrile.[1][2]

Catalyst Selection Matrix

The following table compares validated catalytic systems for this specific transformation.

| Catalyst System | Yield Potential | Reaction Time | Selectivity | Application Notes |

| AlCl₃ (Reflux/DCE) | High (80-95%) | 4-12 h | Excellent | Recommended. Best for complex ketones (adamantanone, bicyclics). Requires anhydrous handling. |

| ZnCl₂ (Reflux/THF) | Moderate (50-70%) | 12-24 h | Good | Milder Lewis acid. Useful if substrates have acid-sensitive protecting groups. |

| CeCl₃·7H₂O (Solvent-free) | Good (75-85%) | < 1 h | Moderate | "Green" protocol. Requires grinding.[3] Harder to scale >10g due to heat dissipation issues. |

| NaOEt (Ethanol) | Low-Moderate | 24 h+ | Poor | Often leads to polymerization of the nitrile or hydrolysis side-products. |

Detailed Experimental Protocols

Protocol A: High-Yield Synthesis using AlCl₃ (The "Huprine" Method)

Target Audience: Medicinal Chemists requiring high purity for SAR studies.

Reagents:

-

2-(3-Aminopyridin-2-yl)acetonitrile (1.0 equiv)

-

Cyclic Ketone (e.g., Cyclohexanone or Bicyclo[3.3.1]non-2-en-9-one) (1.2 equiv)

-

Aluminum Trichloride (AlCl₃), anhydrous (1.5 equiv)

-

1,2-Dichloroethane (DCE), anhydrous

Procedure:

-

Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon or Nitrogen.

-

Solubilization: Suspend 2-(3-Aminopyridin-2-yl)acetonitrile (5 mmol) and the ketone (6 mmol) in anhydrous DCE (20 mL).

-

Catalyst Addition: Cool the mixture to 0°C in an ice bath. Add AlCl₃ (7.5 mmol) portion-wise over 10 minutes. Caution: Exothermic reaction.

-

Reaction: Remove the ice bath and heat the mixture to reflux (83°C) for 8–12 hours. Monitor by TLC (System: DCM/MeOH 95:5). The starting amine spot (usually fluorescent) should disappear.

-

Quenching (Critical): Cool to room temperature. Carefully add a mixture of THF/Water (1:1, 10 mL) followed by 10% NaOH solution until the aqueous phase is basic (pH > 10). This breaks the Aluminum-product complex.

-

Extraction: Extract with Chloroform or Ethyl Acetate (3 x 30 mL). Dry the organic phase over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel (Gradient: 0-10% MeOH in DCM).

Validation Criteria:

-

1H NMR: Disappearance of the singlet -CH₂- (nitrile alpha-protons) approx 3.8-4.0 ppm. Appearance of aromatic signals corresponding to the new ring.

-

Yield: Expected 80-90%.

Protocol B: Green Synthesis using CeCl₃·7H₂O

Target Audience: Process Chemists looking for environmentally benign methods.[3]

Reagents:

-

2-(3-Aminopyridin-2-yl)acetonitrile (1.0 equiv)

-

Ketone (1.0 equiv)

-

CeCl₃[3]·7H₂O (0.1 - 0.2 equiv)

Procedure:

-

Grinding: In a mortar, mix the amine (2 mmol), ketone (2 mmol), and CeCl₃·7H₂O (0.2 mmol).

-

Reaction: Grind the mixture with a pestle at room temperature. The mixture will likely become a paste or liquid (eutectic formation). Continue grinding for 20–30 minutes.

-

Work-up: Add cold water (10 mL) to the paste. The solid product usually precipitates out.

-

Isolation: Filter the solid. Wash with water (to remove Cerium salts) and cold ethanol. Recrystallize from Ethanol/DMF.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | AlCl₃ deactivated by moisture. | Ensure AlCl₃ is fresh (yellow/grey powder, not white clumps). Use freshly distilled DCE. |

| Incomplete Reaction | Steric hindrance on ketone. | Increase catalyst loading to 2.0 equiv and extend reflux time to 24h. Switch solvent to Toluene (higher boiling point). |

| Sticky/Tarry Product | Polymerization of nitrile. | Reduce reaction temperature. Ensure strict stoichiometry (do not use large excess of amine). |

| Aluminum Contamination | Incomplete hydrolysis of complex. | Use a solution of Rochelle's Salt (Potassium Sodium Tartrate) during the quench to chelate Aluminum effectively. |

References

-

Friedländer Synthesis Overview

-

Synthesis of Huprine X (AlCl₃ Protocol)

- Camps, P., et al. (2000). "Huprine X is a Novel High-Affinity Inhibitor of Acetylcholinesterase That Is of Interest for Treatment of Alzheimer's Disease". Molecular Pharmacology.

-

1,8-Naphthyridine Scaffolds in Medicine

-

Mogilaiah, K., et al. (2015).[3] "CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions". Indian Journal of Heterocyclic Chemistry.

-

-

Structure-Activity Rel

-

Ronco, C., et al. (2009).[8] "Synthesis and structure-activity relationship of Huprine derivatives as human acetylcholinesterase inhibitors". Bioorganic & Medicinal Chemistry.

-

-

Chemical Stability D

Sources

- 1. mdpi.com [mdpi.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. connectjournals.com [connectjournals.com]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. synarchive.com [synarchive.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Stability of 2-(3-Aminopyridin-2-yl)acetonitrile

[1]

Product Identity: 2-(3-Aminopyridin-2-yl)acetonitrile CAS Registry: 1018949-67-1 (Free Base) Chemical Family: Aminopyridines / Nitriles Primary Application: Intermediate for fused bicyclic heterocycles (e.g., Xanomeline analogs, FGFR inhibitors).[1]

Emergency Assessment: Quick Reference

If you are currently experiencing issues with this compound, consult this table immediately.

| Observation | Probable Cause | Corrective Action |

| Color Change (Yellow/Brown) | Oxidative Degradation of the amino group or polymerization.[1] | Purify immediately. If in solution, discard. Store future solids under Argon at -20°C. |

| New Peak in HPLC (Less Polar) | Cyclization to 1H-pyrrolo[2,3-b]pyridin-2-amine (7-azaindole derivative). | Acidify solution. Maintain pH < 5 to protonate the amine and prevent nucleophilic attack. |

| Precipitation in Solution | Polymerization or formation of insoluble amide hydrolysis products. | Filter and analyze solid by NMR. If polymer, discard. Ensure solvent is anhydrous.[2] |

| Loss of Mass (Solid) | Sublimation or hygroscopic uptake of water leading to degradation.[1] | Store in tightly sealed vials with desiccants. |

Deep Dive: Stability Profile & Degradation Mechanisms

This compound exhibits "Dual Reactivity" due to the proximity of the nucleophilic amino group (position 3) and the electrophilic cyanomethyl group (position 2).[1] This structural arrangement creates a high propensity for intramolecular reactions.

A. Intramolecular Cyclization (The "Thorpe-Ziegler" Trap)

The most critical instability mode is the intramolecular nucleophilic attack of the amine nitrogen onto the nitrile carbon.

-

Trigger: Basic conditions (pH > 8), Heat (> 40°C), or prolonged storage in neutral protic solvents.

-

Mechanism: The

group attacks the nitrile ( -

Product: 1H-pyrrolo[2,3-b]pyridin-2-amine (2-amino-7-azaindole).[1]

-

Prevention: Keep the amine protonated (store as HCl salt or in acidified solvent).

B. Oxidation

Like most aminopyridines, the electron-rich aromatic ring is susceptible to oxidation by atmospheric oxygen.[1]

-

Trigger: Light exposure, Air, Trace metals.[1]

-

Product: Pyridine N-oxides or azo-dimers (colored impurities).

C. Hydrolysis

The nitrile group is labile to hydrolysis, converting to the primary amide and subsequently the carboxylic acid.[1]

-

Trigger: Aqueous acids or bases.

Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation routes you must control.

Caption: Degradation pathways of 2-(3-Aminopyridin-2-yl)acetonitrile. The red path (Cyclization) is the most rapid in neutral/basic solution.[1]

Preparation & Handling Protocols

Recommended Solvent Systems

| Solvent | Compatibility | Notes |

| DMSO-d6 (Acidified) | High | Add 1 eq. TFA or DCl for NMR stability. Prevents cyclization. |